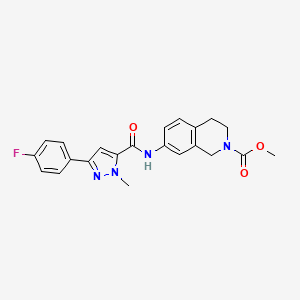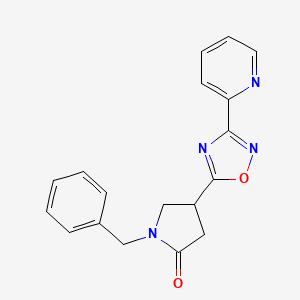
3-メトキシ-N-((4-メチル-2-フェニルチアゾール-5-イル)メチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a thiazole ring, a phenyl ring, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in reactions with acids or bases, and the thiazole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .科学的研究の応用
もちろんです!3-メトキシ-N-((4-メチル-2-フェニルチアゾール-5-イル)メチル)ベンゼンスルホンアミドの科学研究における用途に関する包括的な分析を以下に示します。
抗菌活性
この化合物は、さまざまな細菌株および真菌株の増殖を阻害する上で有望な結果を示しています。 そのユニークな構造により、微生物の細胞壁合成を阻害することができ、新しい抗生物質の開発のための潜在的な候補となります .
抗炎症特性
研究によると、この化合物は、プロ炎症性サイトカインの産生を阻害することで炎症を軽減することができます。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療のための潜在的な治療薬となります .
がん治療
研究により、この化合物はがん細胞でアポトーシスを誘導できることが示されています。それはミトコンドリア膜電位を破壊し、プログラムされた細胞死にとって重要なカスパーゼを活性化させることによって機能します。 この特性は、新しいがん治療の開発のために探求されています.
作用機序
将来の方向性
特性
IUPAC Name |
3-methoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-17(24-18(20-13)14-7-4-3-5-8-14)12-19-25(21,22)16-10-6-9-15(11-16)23-2/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBAZAPDTLWLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)
![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)


![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)
